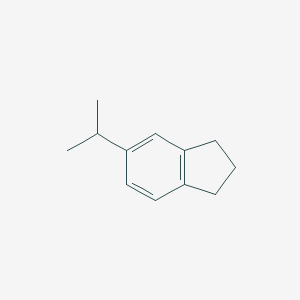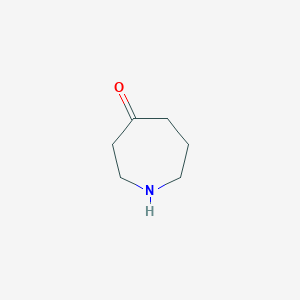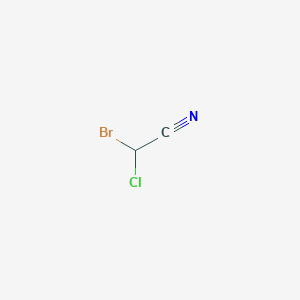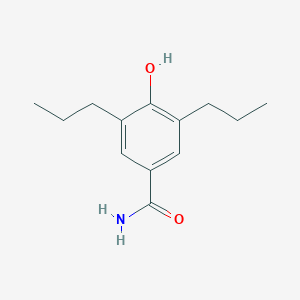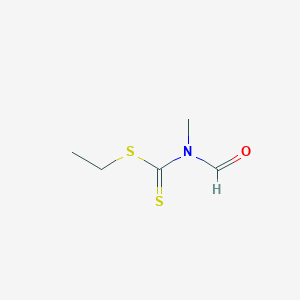
Ethyl N-methyl-N-formyldithiocarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl N-methyl-N-formyldithiocarbamate, also known as EMDTC, is a chemical compound that has gained attention in scientific research due to its unique properties. EMDTC is a dithiocarbamate derivative that has been synthesized and studied for its potential use in various applications, including as a pesticide, herbicide, and fungicide.
Mécanisme D'action
The mechanism of action of Ethyl N-methyl-N-formyldithiocarbamate is not fully understood. However, it is believed that Ethyl N-methyl-N-formyldithiocarbamate exerts its bioactive properties through the formation of complexes with metal ions, which can result in the inhibition of metal-dependent enzymes. Ethyl N-methyl-N-formyldithiocarbamate has also been shown to exhibit antioxidant and antimicrobial properties, which may be attributed to its ability to scavenge free radicals and inhibit bacterial growth.
Effets Biochimiques Et Physiologiques
Ethyl N-methyl-N-formyldithiocarbamate has been shown to have various biochemical and physiological effects. It has been reported to have antioxidant and antimicrobial properties, which may be beneficial for the treatment of various diseases. Ethyl N-methyl-N-formyldithiocarbamate has also been shown to have anti-inflammatory properties, which may be useful for the treatment of inflammatory diseases. Furthermore, Ethyl N-methyl-N-formyldithiocarbamate has been shown to have antitumor properties, which may be useful for the treatment of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl N-methyl-N-formyldithiocarbamate has several advantages for lab experiments. It is a stable compound that can be synthesized easily and efficiently. Ethyl N-methyl-N-formyldithiocarbamate can also be purified easily using various analytical techniques. However, there are some limitations to using Ethyl N-methyl-N-formyldithiocarbamate in lab experiments. It is a toxic compound that requires proper handling and disposal. In addition, Ethyl N-methyl-N-formyldithiocarbamate can be unstable in some conditions, which may affect its bioactivity.
Orientations Futures
There are several future directions for the study of Ethyl N-methyl-N-formyldithiocarbamate. One potential direction is to investigate its potential use as a plant growth regulator. Ethyl N-methyl-N-formyldithiocarbamate has been shown to have bioactive properties that may be useful for improving crop yield and quality. Another potential direction is to investigate its potential use as a bioactive agent for the treatment of various diseases. Ethyl N-methyl-N-formyldithiocarbamate has been shown to have antioxidant, antimicrobial, anti-inflammatory, and antitumor properties, which may be useful for the treatment of various diseases. Furthermore, the development of new synthesis methods and purification techniques for Ethyl N-methyl-N-formyldithiocarbamate may lead to the discovery of new bioactive compounds.
Méthodes De Synthèse
Ethyl N-methyl-N-formyldithiocarbamate can be synthesized through a simple and efficient method using the reaction of ethyl isocyanate and sodium dimethyldithiocarbamate. The reaction yields Ethyl N-methyl-N-formyldithiocarbamate as a yellow crystalline solid with a melting point of 70-72°C. The purity of the synthesized Ethyl N-methyl-N-formyldithiocarbamate can be determined through various analytical techniques, including gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
Ethyl N-methyl-N-formyldithiocarbamate has been extensively studied for its potential use in various scientific research applications. It has been used as a chelating agent for the removal of heavy metals from water and soil. Ethyl N-methyl-N-formyldithiocarbamate has also been studied for its potential use as a corrosion inhibitor in metal surfaces. In addition, Ethyl N-methyl-N-formyldithiocarbamate has been investigated for its potential use as a bioactive agent due to its antioxidant and antimicrobial properties. Furthermore, Ethyl N-methyl-N-formyldithiocarbamate has been studied for its potential use as a plant growth regulator.
Propriétés
Numéro CAS |
102127-59-3 |
|---|---|
Nom du produit |
Ethyl N-methyl-N-formyldithiocarbamate |
Formule moléculaire |
C5H9NOS2 |
Poids moléculaire |
163.3 g/mol |
Nom IUPAC |
ethyl N-formyl-N-methylcarbamodithioate |
InChI |
InChI=1S/C5H9NOS2/c1-3-9-5(8)6(2)4-7/h4H,3H2,1-2H3 |
Clé InChI |
AMARMQSDRABEDM-UHFFFAOYSA-N |
SMILES |
CCSC(=S)N(C)C=O |
SMILES canonique |
CCSC(=S)N(C)C=O |
Synonymes |
Ethyl N-methyl-N-formyldithiocarbamate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



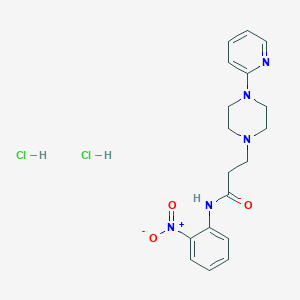
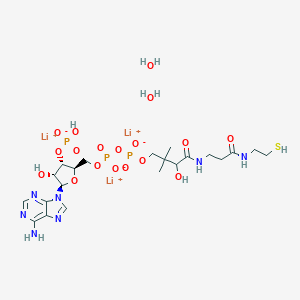
![(4R,5R)-4,5-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-1,3,2-dioxathiolane 2,2-dioxide](/img/structure/B24940.png)
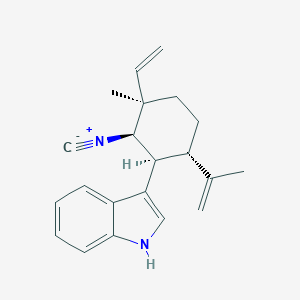
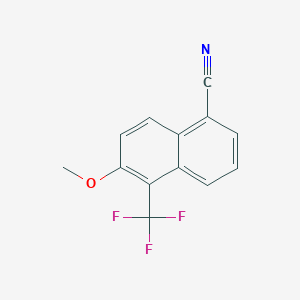
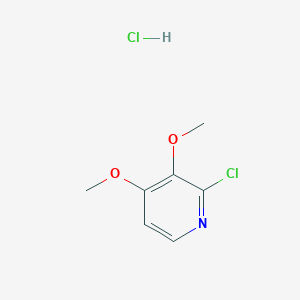
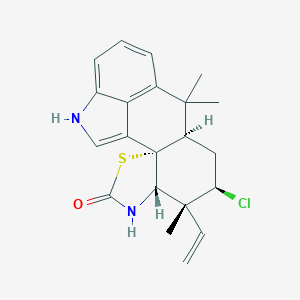
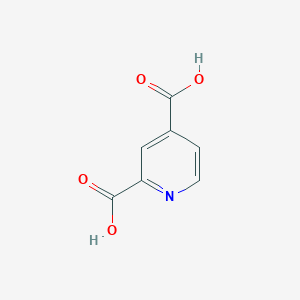

![3-Ethynyl-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B24965.png)
